Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring or the ethyl acetate moiety. These derivatives can exhibit diverse chemical and biological properties .
Scientific Research Applications
Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and
Properties
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)pyrazol-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-18-13(17)9-16-8-11(7-15-16)10-3-5-12(14)6-4-10/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNJYFSPFUAIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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